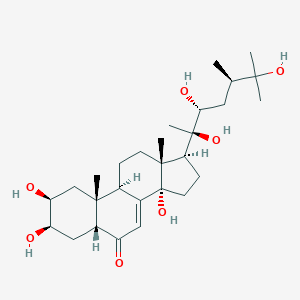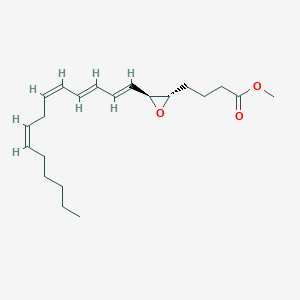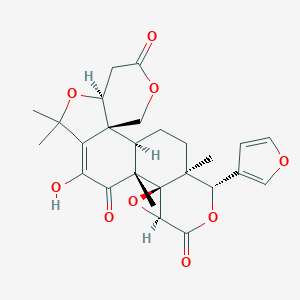
Makisterona A
Descripción general
Descripción
La makisterona A es un esteroide hexahidroxilado de 28 carbonos (C-24 alquilo), identificado como un ecdisteroide mayor en varios insectos, incluido el chinche grande de la algodonosa, Oncopeltus fasciatus . Los ecdisteroides son hormonas esteroides que regulan la muda y el desarrollo en los artrópodos . La this compound se sintetiza a partir de esteroles dietéticos y juega un papel crucial en el crecimiento y desarrollo de los insectos .
Aplicaciones Científicas De Investigación
La makisterona A tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria . En química, se utiliza como un compuesto modelo para estudiar la síntesis y las transformaciones de esteroides . En biología, se utiliza para estudiar la regulación hormonal del crecimiento y desarrollo en los insectos . En la industria, se utiliza en la producción de insecticidas y otros productos agrícolas .
Mecanismo De Acción
La makisterona A ejerce sus efectos al unirse al receptor de la ecdisona, un receptor nuclear que regula la expresión genética en respuesta a los ecdisteroides . La unión de la this compound al receptor de la ecdisona activa una cascada de eventos moleculares que conducen a la muda y el desarrollo de los insectos . Los objetivos moleculares y las vías implicadas en este proceso incluyen varios genes y proteínas que regulan el crecimiento celular, la diferenciación y el metabolismo .
Análisis Bioquímico
Biochemical Properties
Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . This interaction with the ecdysone receptor plays a crucial role in its function as a molting hormone.
Cellular Effects
Ingestion of Makisterone A by Tribolium castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates . It also influences cellular function by affecting the level of proteins and the activity of alpha-amylase and detoxification enzymes .
Molecular Mechanism
Makisterone A exerts its effects at the molecular level primarily through its interaction with the ecdysone receptor . It binds the heterodimeric ecdysone receptor with nanomolar affinity .
Temporal Effects in Laboratory Settings
The effects of Makisterone A can change over time in laboratory settings. For example, it has been observed that the level of proteins decreases significantly in larvae treated with Makisterone A in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of Makisterone A vary with different dosages in animal models. For instance, in Tribolium castaneum larvae, ingestion of Makisterone A at concentrations of 300, 600, 900, and 1200 ppm induced varying degrees of mortality and reductions in pupation and adult emergence rates .
Metabolic Pathways
It is known that it plays a crucial role in the molting process in insects, suggesting that it interacts with enzymes and cofactors involved in this process .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La makisterona A se puede sintetizar a partir de esteroles vegetales y ergosterol, el esterol mayor de la levadura . La síntesis implica múltiples pasos de hidroxilación y la formación de una estructura esteroide hexahidroxilada . Las condiciones específicas de reacción para la síntesis de la this compound incluyen el uso de varios reactivos y catalizadores para lograr la hidroxilación y alquilación deseadas .
Métodos de producción industrial: La producción industrial de this compound implica la extracción y purificación del compuesto a partir de fuentes naturales, como plantas e insectos . El proceso incluye el uso de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas (MS) para aislar y cuantificar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La makisterona A experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran a la this compound incluyen alquilcupratos de litio para la alquilación reductora y varios agentes oxidantes para la hidroxilación . Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran a la this compound incluyen varios derivados hidroxilados y alquilados . Estos derivados tienen una mayor actividad biológica y se utilizan en diversas aplicaciones de investigación científica .
Comparación Con Compuestos Similares
La makisterona A es única entre los ecdisteroides debido a su estructura específica y actividad biológica . Los compuestos similares incluyen la ecdisona, la 20-hidroxiecdisona y la 24,28-dehidrothis compound . Estos compuestos comparten estructuras y funciones similares, pero difieren en sus patrones específicos de hidroxilación y alquilación .
Propiedades
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRBORPEVKCEQD-JMQWOFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904196 | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20137-14-8 | |
| Record name | Makisterone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Makisteron A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















